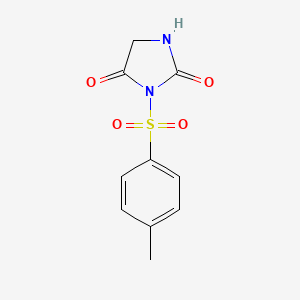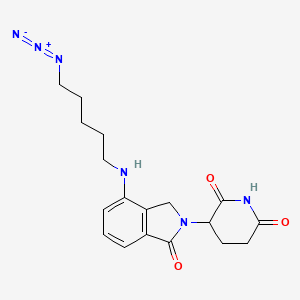
Lenalidomide 4'-alkyl-C5-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide 4’-alkyl-C5-azide is a functionalized cereblon ligand designed for the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and an alkyl LC5 linker with terminal azides, which can be coupled to a target protein ligand. It is primarily used in scientific research for its ability to facilitate targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-alkyl-C5-azide involves the functionalization of lenalidomide with an alkyl LC5 linker that contains terminal azides. The process typically includes:
Starting Material: Lenalidomide.
Linker Attachment: The alkyl LC5 linker is attached to lenalidomide through a series of chemical reactions, often involving amide bond formation.
Azide Introduction: The terminal azide groups are introduced using azidation reactions, which may involve the use of sodium azide and appropriate solvents.
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C5-azide follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for batch synthesis.
Purification: Employing techniques such as crystallization, chromatography, and filtration to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: Lenalidomide 4’-alkyl-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups can react with alkyne-containing molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas or triphenylphosphine.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or triphenylphosphine for reduction reactions.
Major Products:
Cycloaddition Products: Formed from click chemistry reactions.
Amines: Formed from the reduction of azides.
科学的研究の応用
Lenalidomide 4’-alkyl-C5-azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of novel drug delivery systems and therapeutic strategies.
作用機序
Lenalidomide 4’-alkyl-C5-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation.
Molecular Targets: Cereblon and target proteins involved in disease pathways.
Pathways Involved: Ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
類似化合物との比較
Lenalidomide 4’-alkyl-C5-azide is unique due to its specific functionalization for PROTAC development. Similar compounds include:
Lenalidomide 4’-alkyl-C3-azide: Another functionalized cereblon ligand with a shorter alkyl linker.
Thalidomide Derivatives: Such as pomalidomide, which also target cereblon but lack the specific azide functionalization.
Other PROTAC Ligands: Various ligands designed for targeted protein degradation, each with unique linkers and functional groups.
Lenalidomide 4’-alkyl-C5-azide stands out due to its specific design for efficient and selective protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C18H22N6O3 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26) |
InChIキー |
SDPGTOOVIBSDST-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


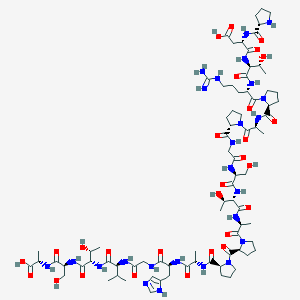
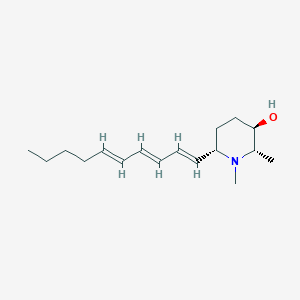
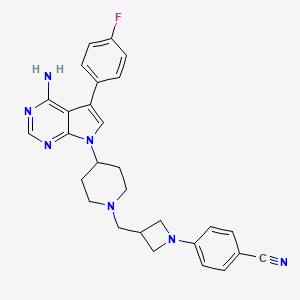
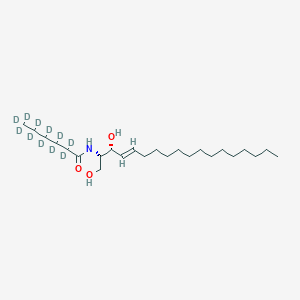
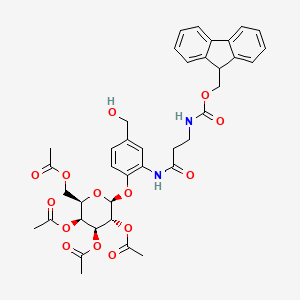
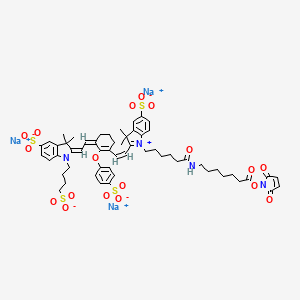
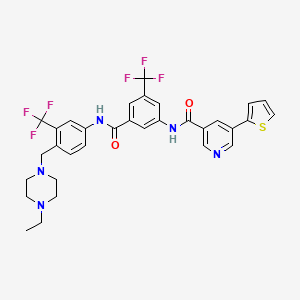

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

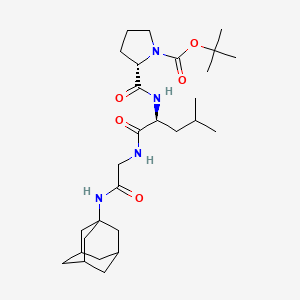
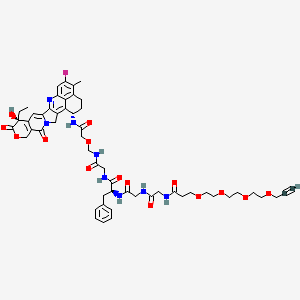
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
